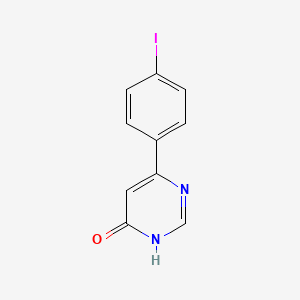

6-(4-Iodophenyl)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7IN2O |

|---|---|

Molecular Weight |

298.08 g/mol |

IUPAC Name |

4-(4-iodophenyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C10H7IN2O/c11-8-3-1-7(2-4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) |

InChI Key |

AKHZFUYILKFKDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NC=N2)I |

Origin of Product |

United States |

Synthesis and Characterization

The preparation of 6-(4-Iodophenyl)pyrimidin-4-ol can be achieved through established synthetic routes for pyrimidin-4-ol derivatives. A common approach involves the cyclocondensation reaction of a suitable β-ketoester with formamide (B127407) in the presence of a catalyst. scispace.com

A plausible synthetic pathway is outlined below:

Synthetic Scheme:

Step 1: Synthesis of Ethyl 3-(4-iodophenyl)-3-oxopropanoate This starting material can be prepared via a Claisen condensation between 4-iodoacetophenone and diethyl carbonate.

Step 2: Cyclocondensation to form this compound The ethyl 3-(4-iodophenyl)-3-oxopropanoate is then reacted with formamide, which serves as both a reactant and a solvent, at elevated temperatures. This reaction leads to the formation of the pyrimidin-4-ol ring system. scispace.com

Table 1: Key Reagents and Conditions for the Synthesis of this compound

| Step | Reactants | Reagents/Solvents | Conditions |

| 1 | 4-Iodoacetophenone, Diethyl carbonate | Sodium ethoxide | Reflux |

| 2 | Ethyl 3-(4-iodophenyl)-3-oxopropanoate | Formamide, Ammonium (B1175870) acetate (B1210297) | 160-170°C |

Characterization of the final product would typically involve a suite of spectroscopic techniques to confirm its structure and purity.

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the iodophenyl ring and the protons on the pyrimidine (B1678525) ring. The hydroxyl proton may appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbon atoms in both the pyrimidine and iodophenyl rings. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch (hydroxyl group), C=O stretch (in the tautomeric keto form), and C-I stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₇IN₂O). chemsrc.com |

Reactivity and Chemical Transformations of 6 4 Iodophenyl Pyrimidin 4 Ol

Reactivity of the Pyrimidin-4-ol Core

The chemical nature of the pyrimidine (B1678525) ring is intrinsically π-deficient, a characteristic that is further accentuated by the presence of two nitrogen atoms. wikipedia.orgresearchgate.net This electron deficiency governs its reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic reactions. wikipedia.orgbhu.ac.in

Tautomerism Studies of Pyrimidin-4-ol Systems

A critical aspect of the chemistry of 4-hydroxypyrimidines is the existence of prototropic tautomerism. acs.orgnih.gov 6-(4-Iodophenyl)pyrimidin-4-ol can exist in equilibrium with its corresponding keto tautomer, 6-(4-Iodophenyl)pyrimidin-4(1H)-one. This keto-enol tautomerism is a common phenomenon in hydroxypyrimidines and related heterocyclic systems. researchgate.netresearchgate.net

The equilibrium between the aromatic alcohol (enol) form and the non-aromatic amide (keto) form can be influenced by various factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. researchgate.netresearchgate.net For instance, in ureidopyrimidinone (UPy) systems, which feature a similar pyrimidinone core, the equilibrium between the 4[1H]-pyrimidinone (keto) and pyrimidin-4-ol (enol) forms is well-documented. acs.orgacs.org In a study on a UPy derivative with a phenyl group at the 6-position, 1H NMR analysis in CDCl3 revealed the presence of both tautomers, with the keto form being predominant (87.7%) over the enol form (12.3%). acs.org While specific data for this compound is not detailed, this provides a model for the likely equilibrium. The relative stability of these tautomers is crucial as it dictates the molecule's reactivity, particularly in reactions involving the hydroxyl group versus the ring nitrogens. researchgate.net

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution compared to benzene (B151609) or even pyridine. wikipedia.orgbhu.ac.in The pKa of protonated pyrimidine is 1.23, significantly lower than pyridine's 5.30, indicating reduced basicity and electron density. wikipedia.orgbhu.ac.in Consequently, electrophilic attack on an unsubstituted pyrimidine ring is difficult. bhu.ac.in

However, the presence of electron-donating substituents, such as hydroxyl (-OH) or amino (-NH2) groups, can activate the ring sufficiently for substitution to occur. researchgate.net These activating groups increase the electron density of the ring, particularly at the C-5 position, which is the least electron-deficient carbon atom. wikipedia.orgresearchgate.netslideshare.net In the case of this compound, the hydroxyl group at C-4 acts as a powerful activating group, directing electrophiles to the C-5 position. Therefore, reactions like nitration and halogenation, which are challenging on the parent pyrimidine, would be expected to proceed at the C-5 position of this molecule under appropriate conditions. wikipedia.orgresearchgate.net Studies on other activated pyrimidines, such as 2-pyrimidone, show that nitration readily occurs at the 5-position. bhu.ac.in

Nucleophilic Substitution Reactions at the Pyrimidine Ring

The π-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. wikipedia.orgslideshare.net In this compound, these positions are occupied. However, the hydroxyl group at C-4 can be transformed into a good leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl3). bhu.ac.in This would generate a 4-chloro-6-(4-iodophenyl)pyrimidine (B1475287) intermediate, which would be highly reactive towards nucleophilic displacement at the C-4 position.

The general mechanism for SNAr on pyrimidines involves the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group to restore aromaticity. bhu.ac.in The stability of this intermediate is enhanced by the two electron-withdrawing nitrogen atoms in the ring.

The rate of nucleophilic substitution on the pyrimidine ring is significantly influenced by the electronic properties of its substituents. researchgate.nettandfonline.com

Electron-Withdrawing Groups (EWGs): EWGs enhance the rate of SNAr reactions by further polarizing the ring and stabilizing the negative charge of the anionic intermediate. The 4-iodophenyl group at the C-6 position of the target molecule is expected to have an electron-withdrawing inductive effect, which would facilitate nucleophilic attack on the ring.

Electron-Donating Groups (EDGs): EDGs generally slow down SNAr reactions by destabilizing the anionic intermediate. The hydroxyl group at C-4, especially in its deprotonated (phenoxide) form, is a strong electron-donating group and would deactivate the ring towards further nucleophilic attack.

Kinetic studies on various substituted pyrimidines confirm these principles. For example, in the amination of 4-chloropyrrolopyrimidines, the reaction rates were found to be sensitive to the pKa of the attacking aniline (B41778) nucleophile. nih.gov In another study, the presence of an electron-donating methyl group was shown to influence the regioselectivity and efficiency of photochemical reactions. scispace.com Quantum mechanics analyses on 2,4-dichloropyrimidines have shown that an electron-donating group at C-6 can alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution, changing the preferred site of nucleophilic attack from C-4 to C-2. wuxiapptec.com While this applies to a different substitution pattern, it highlights the profound impact substituents have on pyrimidine reactivity.

| Substituent | Position | Electronic Effect | Effect on Reaction Rate |

|---|---|---|---|

| 4-Iodophenyl | C-6 | Electron-withdrawing (inductive) | Accelerating |

| Hypothetical EDG (e.g., -NHMe) | C-6 | Electron-donating | Decelerating / Alters Regioselectivity wuxiapptec.com |

| Hypothetical EWG (e.g., -CF3) | C-6 | Strongly electron-withdrawing | Strongly Accelerating nih.gov |

Transformations Involving the Hydroxyl Group

The hydroxyl group at the C-4 position is a key functional handle for further chemical modifications of this compound.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can undergo reactions typical of alcohols and phenols, most notably alkylation and acylation. However, the tautomeric equilibrium with the pyrimidin-4-one form introduces a competing site for reaction at the ring nitrogen atoms (N-alkylation or N-acylation).

O-Alkylation: The direct alkylation of hydroxypyrimidines with alkyl halides often yields a mixture of N- and O-alkylated products. acs.org The reaction's chemoselectivity is highly dependent on the reaction conditions. The use of aprotic solvents like acetonitrile (B52724) or DMF can mitigate competing reactions. vulcanchem.com Several studies have focused on developing selective O-alkylation protocols. For example, a high-yielding and selective method for the O-alkylation of pyrimidin-2(1H)-ones was developed using 4-(iodomethyl)pyrimidines as the alkylating agents, achieving yields of 70-98% in just 30 minutes under reflux with K2CO3 in acetone. nih.govacs.orgresearchgate.netnih.gov This demonstrates that with the right choice of alkylating agent and conditions, O-alkylation can be favored over N-alkylation.

Derivatization to Activated Esters or Other Leaving Groups

The hydroxyl group at the C4 position of the pyrimidine ring in this compound is a key functional handle for further molecular elaboration. Although a hydroxyl group is a poor leaving group in nucleophilic substitution reactions, it can be readily converted into a more reactive functionality, such as an activated ester or a better leaving group like a sulfonate ester or a halide. This activation is a crucial step for subsequent nucleophilic aromatic substitution (SNAr) reactions on the pyrimidine core.

Common strategies for this derivatization include reactions with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base to form the corresponding sulfonate esters (tosylates or mesylates). These sulfonates are excellent leaving groups. Another prevalent method in pyrimidine chemistry is the conversion of the 4-ol to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃). mdpi.com The resulting 4-chloropyrimidine (B154816) is highly susceptible to displacement by a wide range of nucleophiles.

Table 1: Representative Conditions for Activating the 4-Hydroxyl Group

| Transformation | Reagents | Base | Solvent | Typical Conditions | Resulting Group |

|---|---|---|---|---|---|

| Tosylation | p-Toluenesulfonyl chloride (TsCl) | Pyridine, Triethylamine (B128534) | Dichloromethane (B109758) (DCM), Chloroform | 0 °C to room temp | Tosylate (-OTs) |

| Mesylation | Methanesulfonyl chloride (MsCl) | Triethylamine (TEA), DIPEA | Dichloromethane (DCM) | 0 °C to room temp | Mesylate (-OMs) |

| Chlorination | Phosphorus oxychloride (POCl₃) | None or N,N-Dimethylaniline | Neat or Toluene | Reflux | Chloride (-Cl) |

| Esterification | Acyl chloride, Carboxylic acid | DMAP, Pyridine, EDC | Dichloromethane (DCM), DMF | Room temp | Ester (-OCOR) |

Reactivity of the 4-Iodophenyl Substituent

The 4-iodophenyl group is the second major site of reactivity in the molecule. The carbon-iodine bond is relatively weak, making it an excellent substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by palladium.

Palladium-Catalyzed Functionalizations of the Aryl Iodide

Aryl iodides are highly valued in organic synthesis due to their high reactivity in palladium-catalyzed cross-coupling reactions. libretexts.org This reactivity allows for the direct attachment of various organic fragments to the phenyl ring of this compound, providing a modular approach to synthesizing a wide array of derivatives. Key examples of these transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (a boronic acid or ester) to form a new carbon-carbon bond. libretexts.orgmdpi.com It is widely used to synthesize biaryl compounds. For this compound, this would involve reacting it with a suitable boronic acid in the presence of a palladium catalyst and a base. mdpi.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. sci-hub.se It is a reliable method for synthesizing aryl alkynes and is typically performed using a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.orgrsc.orgresearchgate.netnih.gov

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond by coupling the aryl iodide with an amine (primary or secondary). wikipedia.orglibretexts.org It requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base. rsc.orgnih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Reactions

| Reaction Name | Coupling Partner | Catalyst/Precatalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | PPh₃, dppf | K₂CO₃, Cs₂CO₃, KOAc | Dioxane/H₂O, Toluene, DMF |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | TEA, DIPEA, Cs₂CO₃ | THF, DMF, Toluene |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BINAP | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |

Hypervalent Iodine Chemistry for Oxidative Transformations

The iodine atom in the 4-iodophenyl group can be oxidized to a higher valence state, typically I(III) or I(V), to form hypervalent iodine reagents. organic-chemistry.org These reagents are valuable as they are mild, selective, and environmentally benign alternatives to many heavy metal oxidants. chemrxiv.org

The oxidation of this compound can be achieved using strong oxidizing agents. For example, treatment with peracids like meta-chloroperbenzoic acid (m-CPBA) in the presence of acetic acid can yield the corresponding iodosylbenzene diacetate derivative [ArI(OAc)₂]. researchgate.net Alternatively, using Oxone in the presence of a suitable acid can generate other I(III) or I(V) species like ioxyarenes (ArIO₂). mdpi.com These hypervalent iodine compounds can then be used to mediate a variety of oxidative transformations. uab.cat

Nucleophilic Aromatic Substitution on the Iodophenyl Group

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

In the case of this compound, the iodophenyl ring is not strongly activated. While the pyrimidine ring itself is electron-withdrawing, its effect is likely insufficient to facilitate SNAr on the attached phenyl ring under standard conditions. Furthermore, iodide is a good leaving group in terms of bond strength but its departure is not typically the rate-determining step in SNAr. Therefore, direct nucleophilic substitution of the iodine atom on the phenyl ring is considered challenging and less favorable compared to the palladium-catalyzed pathways described above or SNAr on the pyrimidine ring after activation of the 4-ol group.

Redox Reactions of the Compound

Oxidation Pathways

Beyond the formation of hypervalent iodine species, this compound can undergo other oxidative reactions. The pyrimidine ring, being a heteroaromatic system, is susceptible to oxidation at its nitrogen atoms. scialert.net Treatment with peroxy acids such as m-CPBA can lead to the formation of the corresponding N-oxides. scialert.net The specific site of N-oxidation would depend on the electronic environment of the two nitrogen atoms. Additionally, under harsh oxidative conditions, degradation of the pyrimidine or phenyl ring can occur. The pyrimidin-4-ol tautomer itself can participate in electrochemical oxidation processes, as has been demonstrated for analogous pyrimidine structures. tandfonline.comnih.gov

Reduction Pathways

The reactivity of this compound is significantly influenced by the presence of the iodine atom on the phenyl ring. This carbon-iodine (C-I) bond is a primary site for chemical transformation, particularly through reduction reactions. The principal reduction pathway for this compound is hydrodehalogenation, which involves the cleavage of the C-I bond and its replacement with a carbon-hydrogen (C-H) bond. This process effectively converts this compound into its parent compound, 6-phenylpyrimidin-4-ol (B6266595). uni.luacs.org

Catalytic hydrogenation is a widely employed and efficient method for achieving the hydrodehalogenation of aryl iodides. jku.at This transformation is typically carried out using a heterogeneous catalyst, most commonly palladium on a carbon support (Pd/C). The reaction requires a hydrogen source, which can be molecular hydrogen (H₂) gas or a hydrogen donor in a process known as catalytic transfer hydrogenation. researchgate.net Common hydrogen donors for transfer hydrogenation include formic acid, isopropanol, or ammonium (B1175870) formate. researchgate.net

The reaction is generally performed in a suitable solvent, such as an alcohol (e.g., ethanol, methanol) or tetrahydrofuran (B95107) (THF). When using hydrogen gas, the reaction may be conducted under atmospheric or elevated pressure. In many cases, a base, such as triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (B1210297) (NaOAc), is added to the reaction mixture. The role of the base is to act as a scavenger for the hydrogen iodide (HI) that is formed as a byproduct during the reduction, preventing it from reacting with other functional groups in the molecule or deactivating the catalyst.

The general scheme for the reduction of this compound to 6-phenylpyrimidin-4-ol via catalytic hydrogenation is a well-established transformation for aryl halides. While specific yields can vary based on the precise conditions, this method is known for its high efficiency and selectivity in cleaving the carbon-halogen bond without affecting the pyrimidinol or phenyl ring structures. jku.at

Table 1: Representative Catalytic Hydrogenation for the Reduction of this compound

The following table details a typical procedure for the reduction of this compound based on standard methods for hydrodehalogenation of related aryl iodides.

| Starting Material | Reagent/Catalyst | Hydrogen Source | Base | Solvent | Product |

| This compound | 5-10% Palladium on Carbon (Pd/C) | Hydrogen (H₂) gas | Triethylamine (Et₃N) | Ethanol (EtOH) or Methanol (B129727) (MeOH) | 6-Phenylpyrimidin-4-ol |

| This compound | 5-10% Palladium on Carbon (Pd/C) | Formic Acid (HCOOH) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 6-Phenylpyrimidin-4-ol |

Derivatization Strategies and Synthetic Utility of 6 4 Iodophenyl Pyrimidin 4 Ol

6-(4-Iodophenyl)pyrimidin-4-ol as a Synthetic Building Block

The inherent reactivity of its constituent parts makes this compound a valuable starting material in organic synthesis. The pyrimidine (B1678525) ring can undergo various transformations, while the iodophenyl moiety serves as a handle for cross-coupling reactions.

Precursor for Advanced Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. this compound can serve as a precursor for the synthesis of fused heterocyclic systems. For instance, the pyrimidine core can be elaborated through annelation reactions, where the existing ring is fused with another to create polycyclic structures. researchgate.net The specific reactivity of the pyrimidin-4-ol tautomer allows for targeted reactions at the nitrogen and oxygen atoms, leading to a variety of substituted and fused pyrimidine derivatives.

Scaffold for Complex Molecular Architecture Construction

The structure of this compound provides a rigid scaffold upon which complex molecular architectures can be built. The phenyl and pyrimidine rings offer defined spatial orientations for appended functional groups. This is particularly advantageous in drug design, where the precise positioning of pharmacophoric elements is crucial for biological activity. The iodophenyl group, in particular, acts as a key connection point for building out larger, more intricate structures through reactions like the Suzuki-Miyaura coupling.

Introduction of Diverse Functional Groups

The functional group tolerance and specific reactivity of this compound allow for a wide range of derivatization strategies. These modifications can be used to modulate the compound's physicochemical properties and to introduce new functionalities for specific applications.

Amidation and Amination Reactions

The pyrimidine ring system is amenable to amination and amidation reactions, which are fundamental transformations for introducing nitrogen-containing functional groups. uni-muenchen.dewhiterose.ac.uk While direct amination of the pyrimidin-4-ol can be challenging, conversion of the hydroxyl group to a better leaving group, such as a chloro or tosyl group, facilitates nucleophilic substitution with a variety of amines. This approach allows for the introduction of primary, secondary, and even some aniline (B41778) derivatives, expanding the chemical space accessible from this starting material. nih.gov Acid-catalyzed conditions have been shown to promote the amination of related chloropyrimidines. nih.gov

Suzuki-Miyaura Coupling for Expanding Aromatic Moieties

The presence of the 4-iodophenyl group is a key feature that enables the use of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.comrsc.org This reaction is a powerful tool for forming carbon-carbon bonds and is widely used to connect aromatic rings. mdpi.com By reacting this compound with various aryl or heteroaryl boronic acids, a wide array of biaryl and heteroaryl-aryl structures can be synthesized. mdpi.com This strategy is invaluable for extending the aromatic system of the molecule, which can significantly impact its electronic and biological properties. The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling make it a highly versatile method for derivatization. mdpi.com

Below is a table summarizing the Suzuki-Miyaura coupling reaction:

| Reactant A | Reactant B | Catalyst | Base | Product |

| This compound | Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., Na₂CO₃, K₂CO₃) | 6-(Biphenyl-4-yl)pyrimidin-4-ol derivatives |

Radiochemical Labeling Potential via the Iodine Atom

The iodine atom in this compound offers a direct route for radiolabeling. The introduction of a radioactive isotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, can be achieved through isotopic exchange reactions. This makes the compound and its derivatives potential candidates for applications in nuclear medicine, such as in the development of radiopharmaceuticals for diagnostic imaging (e.g., SPECT or PET) or targeted radionuclide therapy. researchgate.net The ability to incorporate a radioisotope without significantly altering the molecule's biological properties is a major advantage. researchgate.net Furthermore, the synthesis of related compounds has been explored for radiolabeling with other medically relevant radionuclides like Technetium-99m (⁹⁹ᵐTc) and Lutetium-177 (¹⁷⁷Lu). researchgate.netnih.gov

Cascade and Multicomponent Reaction Design with the Compound

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation. These approaches are hallmarks of green chemistry, prized for their atom economy, reduction of intermediate purification steps, and ability to rapidly generate molecular complexity. researchtrend.netfrontiersin.orgbeilstein-journals.org The structure of this compound offers several reactive sites that could be exploited in the design of such reactions.

The presence of the 4-iodophenyl moiety is particularly significant. The carbon-iodine bond is a well-established reactive handle for a plethora of palladium-catalyzed cross-coupling reactions. rsc.orgdokumen.pub This functionality opens the door to cascade sequences that could begin with a coupling event, followed by an intramolecular cyclization. For instance, a Sonogashira coupling with a terminal alkyne bearing a nucleophilic group could be envisioned. The resulting intermediate could then undergo an intramolecular cyclization onto the pyrimidine ring or its substituents, leading to the formation of fused heterocyclic systems.

Similarly, the pyrimidin-4-ol core itself can participate in various transformations. The hydroxyl group can be converted into a more reactive leaving group, such as a triflate or halide, enabling subsequent cross-coupling or nucleophilic substitution reactions. The nitrogen atoms within the pyrimidine ring can also influence the reactivity of the scaffold, potentially directing C-H activation or participating in cyclization steps. researchgate.net

Multicomponent reactions often rely on the condensation of several starting materials to form a complex product in one pot. researchgate.netnih.govasianpubs.org While specific MCRs involving this compound as a primary component are not detailed in the literature, its structural motifs are found in products of such reactions. For example, pyrimidine derivatives are often synthesized through Biginelli or similar MCRs. semanticscholar.org One could theoretically design a multicomponent reaction where a derivative of this compound acts as one of the key inputs.

Hypothetical Reaction Schemes:

To illustrate the potential, one can propose hypothetical cascade and multicomponent reaction designs.

Palladium-Catalyzed Cascade Annulation: A reaction between this compound and an ortho-alkynyl-substituted aniline could proceed via a sequence of Sonogashira coupling, followed by an intramolecular cyclization to construct a fused quinoline-pyrimidine system. The reaction conditions would be critical in controlling the sequence and preventing undesired side reactions.

Ugi-type Multicomponent Reaction: After suitable functional group manipulation, for instance, conversion of the hydroxyl group to an amine or carboxylic acid, the resulting derivative could be employed in an Ugi or Passerini reaction. This would allow for the rapid introduction of diverse substituents and the creation of peptide-like scaffolds attached to the pyrimidine core. mdpi.com

Table of Potential Reactants and Resulting Scaffolds

The following table outlines hypothetical reactants that could be used in cascade or multicomponent reactions with derivatives of this compound, and the potential complex molecular scaffolds that could be generated.

| Reaction Type | Derivative of this compound | Co-reactant(s) | Potential Product Scaffold |

| Cascade (Heck-aza-Michael) | This compound | Acrylate ester, Amine | Fused pyrido[2,3-d]pyrimidine (B1209978) derivatives |

| Cascade (Sonogashira/Cyclization) | This compound | o-Amino-phenylacetylene | Indolo[2,3-d]pyrimidine derivatives |

| Multicomponent (Biginelli-like) | 4-Iodobenzaldehyde (precursor), Urea, β-ketoester | N/A (Used in the synthesis of the core structure) | Dihydropyrimidinone core with an iodophenyl substituent |

| Multicomponent (Ugi Reaction) | 6-(4-Iodophenyl)pyrimidin-4-amine | Aldehyde, Isocyanide, Carboxylic Acid | Complex peptidomimetic structures |

While detailed experimental data for these specific transformations with this compound are not currently available, the foundational principles of organic chemistry strongly support the feasibility of these approaches. Future research in this area would likely focus on optimizing reaction conditions, exploring the substrate scope, and fully characterizing the novel, complex molecules that could be synthesized from this versatile building block. The development of such synthetic routes would be invaluable for creating libraries of new compounds for biological screening and materials science applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both one-dimensional and two-dimensional NMR techniques provide a complete picture of the proton and carbon framework. The compound exists in a tautomeric equilibrium between the -ol and -one forms, which influences the observed NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons. The protons on the 4-iodophenyl ring typically appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the iodine atom are expected to resonate at a different frequency than those meta to it. The pyrimidine ring protons will also show characteristic signals. The hydroxyl proton (-OH) or amide proton (-NH) signal may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a single sharp peak for each unique carbon atom. libretexts.org The spectrum for this compound would show distinct signals for each of the ten carbon atoms. The carbon atom bonded to the iodine (C-I) is expected to have a chemical shift in the range of 90-100 ppm. The carbonyl carbon (or the carbon bearing the hydroxyl group) in the pyrimidine ring will be significantly downfield, typically in the 160-180 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Pyrimidine H-2 | 8.0 - 8.5 | 150 - 160 | Chemical shift depends on tautomeric form. |

| Pyrimidine H-5 | 6.5 - 7.0 | 105 - 115 | |

| Phenyl H-2'/H-6' | 7.8 - 8.2 (d) | 130 - 135 | Protons ortho to the pyrimidine ring. |

| Phenyl H-3'/H-5' | 7.6 - 7.9 (d) | 137 - 140 | Protons ortho to the iodine atom. |

| Pyrimidine C-2 | - | 150 - 160 | |

| Pyrimidine C-4 | - | 160 - 170 | Carbon bearing OH/C=O, highly dependent on tautomer. |

| Pyrimidine C-5 | - | 105 - 115 | |

| Pyrimidine C-6 | - | 160 - 165 | |

| Phenyl C-1' | - | 135 - 140 | Quaternary carbon attached to the pyrimidine ring. |

| Phenyl C-2'/C-6' | - | 130 - 135 | |

| Phenyl C-3'/C-5' | - | 137 - 140 | |

| Phenyl C-4' | - | 95 - 105 | Quaternary carbon attached to iodine. ceon.rs |

| OH/NH | Variable (broad s) | - | Shift is solvent and concentration dependent. docbrown.info |

Note: These are predicted values based on known data for similar structures and general NMR principles. Actual values may vary based on solvent and experimental conditions. The 'd' denotes a doublet and 's' a singlet.

While 1D NMR identifies the different types of protons and carbons, 2D NMR techniques are crucial for assembling the molecular puzzle by establishing through-bond connectivities. tandfonline.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a clear correlation between the ortho and meta protons on the iodophenyl ring (H-2'/H-6' with H-3'/H-5'). It would also confirm the connectivity between any coupled protons on the pyrimidine ring itself. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹H-¹³C). rsc.org This is invaluable for assigning carbon signals. Each CH group in the molecule would produce a cross-peak, linking the proton signal to the signal of the carbon it is attached to. For example, the signal for H-5 of the pyrimidine ring would correlate with the C-5 carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). rsc.org HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. tandfonline.com For instance, the proton H-5 on the pyrimidine ring would be expected to show a correlation to the quaternary carbon C-1' of the phenyl ring, confirming the connection between the two ring systems. Similarly, the phenyl protons (H-2'/H-6') would show correlations to the pyrimidine carbon C-6. tandfonline.com

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Assignment

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. bruker.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. bruker.com The spectrum of this compound would display several characteristic absorption bands. The presence of a broad absorption band in the 3200-3500 cm⁻¹ region would be indicative of the O-H stretching vibration of the hydroxyl group. ceon.rs If the compound exists significantly in its pyrimidin-4-one tautomeric form, a strong N-H stretching band would also be expected in this region, often around 3300 cm⁻¹. ceon.rs A strong absorption band around 1650-1700 cm⁻¹ would correspond to the C=O stretching vibration of the pyrimidinone ring. Aromatic C=C and heterocyclic C=N stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Interactive Data Table: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3500 (broad) | O-H Stretch | Hydroxyl |

| ~3300 (sharp/broad) | N-H Stretch | Amide (tautomer) |

| ~3100-3000 | C-H Stretch | Aromatic/Heterocyclic |

| 1650-1700 (strong) | C=O Stretch | Pyrimidinone (tautomer) |

| 1450-1600 | C=C and C=N Stretch | Aromatic/Pyrimidine Ring |

| ~1200 | C-O Stretch | Phenol-like |

| < 600 | C-I Stretch | Iodo-substituent |

Source: Data compiled from general FT-IR correlation charts and published data for similar compounds. ceon.rsnih.govresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. whitman.edu For this compound (C₁₀H₇IN₂O), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact molecular mass (313.96 g/mol ). The presence of iodine (¹²⁷I) is often readily apparent in the mass spectrum.

The fragmentation pattern provides valuable structural information. The molecular ion can undergo characteristic cleavages. chim.lu Common fragmentation pathways would likely include:

Loss of Iodine: A significant fragment could correspond to the loss of an iodine radical (·I), resulting in a peak at M-127.

Loss of CO: If the molecule fragments from its pyrimidinone tautomer, the loss of a neutral carbon monoxide molecule (CO) is a common pathway, leading to a peak at M-28. savemyexams.com

Cleavage of the Rings: Fragmentation can occur within the pyrimidine or phenyl rings, leading to a series of smaller charged fragments. For instance, the iodophenyl cation itself could be observed at m/z 203.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Identity | Notes |

| ~314 | [C₁₀H₇IN₂O]⁺ | Molecular Ion (M⁺) |

| ~203 | [C₆H₄I]⁺ | Iodophenyl cation |

| ~187 | [M - I]⁺ | Loss of an iodine radical |

| ~111 | [C₄H₃N₂O]⁺ | Pyrimidinol ring fragment |

Source: Predicted fragmentation based on general principles of mass spectrometry and known behavior of aromatic and heterocyclic compounds. chim.lusavemyexams.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. For this compound and its derivatives, X-ray crystallography has been instrumental in confirming their molecular structures and elucidating the subtle interplay of forces that govern their crystal packing.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides the precise three-dimensional structure of a molecule. ceitec.cz To perform this analysis, a high-quality single crystal of the compound is required. nih.gov The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. fzu.cz The resulting diffraction pattern is collected by a detector and the data is processed to generate an electron density map, from which the atomic positions can be determined. ceitec.cz

The process begins with growing suitable single crystals of the target compound, which can be a challenging and time-consuming step. nih.gov Once a suitable crystal is obtained, it is carefully mounted on a diffractometer. fzu.cz Modern diffractometers are often equipped with robotic arms for automated crystal screening and data collection. ceitec.cz The crystal is typically cooled to a low temperature, such as 113 ± 1 K, to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. brynmawr.edu

For complex organic molecules, SC-XRD can reveal subtle stereochemical details and conformational preferences that are difficult to determine by other methods. brynmawr.edu The resulting structural data can be deposited in crystallographic databases, such as the Cambridge Structural Database, making it accessible to the wider scientific community. nih.gov

Table 1: Representative Crystallographic Data Collection and Refinement Parameters

| Parameter | Value |

| Diffractometer | Rigaku/Oxford Diffraction XtaLAB Synergy |

| X-ray source | Cu Kα radiation (λ = 1.54184 Å) |

| Temperature | 113(1) K |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Data collection software | CrysAlisPro |

| Structure solution | SHELXT |

| Structure refinement | SHELXL |

Note: This table represents typical parameters and the actual values may vary depending on the specific crystal and instrumentation.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis is performed using software like CrystalExplorer, which generates a three-dimensional surface around a molecule in a crystal. nih.gov The surface is colored based on various properties, such as the normalized contact distance (d_norm), to highlight regions of close intermolecular contacts. nih.gov

The d_norm surface reveals the nature and extent of hydrogen bonds, van der Waals forces, and other non-covalent interactions that stabilize the crystal structure. nih.gov Red spots on the d_norm surface indicate close contacts, which are often associated with hydrogen bonding. nih.gov

This detailed analysis of intermolecular interactions is crucial for understanding the physical properties of a crystalline material, including its melting point, solubility, and polymorphism. By identifying the key interactions that hold the molecules together in the crystal, researchers can gain insights into the factors that influence crystal packing and potentially design new materials with desired properties. researchgate.net

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Percentage Contribution (%) |

| H···H | 38.5 |

| N···H/H···N | 33.3 |

| C···H/H···C | 27.3 |

| Other | 0.9 |

Note: The data in this table is representative and based on a related pyrimidine structure. The actual values for this compound may differ. nih.gov

Chromatographic Purification and Purity Assessment Methodologies

Chromatographic techniques are fundamental in synthetic chemistry for the separation, purification, and assessment of the purity of compounds. For this compound and its derivatives, a combination of chromatographic methods is typically employed to isolate the desired product from reaction mixtures and to verify its homogeneity.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a reaction, identify compounds, and determine the appropriate solvent system for column chromatography. libretexts.org It involves spotting a small amount of the reaction mixture onto a TLC plate, which consists of a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a solid support. nih.gov

The plate is then placed in a developing chamber containing a suitable solvent or solvent mixture (the mobile phase). libretexts.org As the mobile phase ascends the plate by capillary action, the components of the mixture are separated based on their differential partitioning between the stationary phase and the mobile phase. libretexts.org The separation is influenced by factors such as the polarity of the compounds and the solvent system. libretexts.org

After development, the separated spots are visualized. libretexts.org For compounds that are UV-active, like many aromatic and heterocyclic compounds, the spots can be detected under a UV lamp. nih.gov Alternatively, various staining agents can be used to visualize the spots. illinois.edu Common stains include potassium permanganate, which reacts with oxidizable functional groups, and iodine vapor. illinois.edu The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and can be used for identification purposes. libretexts.org

Column Chromatography (Flash Chromatography)

Column chromatography is a preparative technique used to separate and purify larger quantities of a compound from a mixture. scispace.com It operates on the same principles as TLC, but on a larger scale. nih.gov A glass column is packed with a stationary phase, most commonly silica gel, and the crude product mixture is loaded onto the top of the column. nih.gov

A solvent or a gradient of solvents (the mobile phase) is then passed through the column. scispace.com The components of the mixture move down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. scispace.com The separated compounds are collected in fractions as they elute from the bottom of the column.

Flash chromatography is a variation of column chromatography that uses pressure to accelerate the flow of the mobile phase, resulting in faster and more efficient separations. nih.gov The choice of the solvent system for column chromatography is often guided by preliminary TLC analysis. libretexts.org

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. google.com It is particularly useful for assessing the purity of a synthesized compound. nih.gov HPLC utilizes a column packed with very small particles of stationary phase and a liquid mobile phase that is pumped through the column at high pressure. google.com

The high pressure allows for the use of smaller stationary phase particles, which results in a higher separation efficiency compared to traditional column chromatography. google.com A detector, such as a UV-Vis spectrophotometer or a mass spectrometer, is used to monitor the eluent as it exits the column. googleapis.com

For purity assessment, a sample of the purified compound is injected into the HPLC system. nih.gov A pure compound should ideally produce a single peak in the resulting chromatogram. nih.gov The area of the peak is proportional to the concentration of the compound. By analyzing the chromatogram, the percentage purity of the sample can be determined. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol), is a commonly used mode for the analysis of organic compounds. nih.govgoogle.com

Table 3: Typical HPLC Purity Analysis Conditions

| Parameter | Condition |

| Instrument | Gilson HPLC with UV and mass detector |

| Column | Waters SunFire preparative C18 OBD (5 µm, 19 mm x 100 mm) |

| Mobile Phase | Linear gradient from 10% to 90% acetonitrile in water with 0.1% formic acid |

| Flow Rate | 2 mL/min |

| Detection | UV at 220 and 254 nm |

| Purity Threshold | >95% |

Note: These are example conditions; the actual parameters may be optimized for the specific compound. nih.govgoogle.comgoogleapis.com

Recrystallization Techniques

The purification of this compound and its derivatives is a critical step to ensure the removal of impurities, such as starting materials, by-products, and reagents from the synthesis. Recrystallization is a primary and highly effective method for obtaining high-purity crystalline solids of these compounds. The selection of an appropriate solvent or solvent system is paramount and is guided by the solubility profile of the compound—ideally, high solubility in a hot solvent and low solubility in the same solvent when cold. For pyrimidine-based compounds, a range of techniques and solvent systems has been explored to achieve optimal purity and crystal morphology.

General Principles and Solvent Selection

The fundamental principle of recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. libretexts.org The process typically involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of crystals of the pure compound, leaving impurities behind in the mother liquor. libretexts.org The rate of cooling directly influences the size of the crystals; slower cooling rates generally promote the growth of larger, purer crystals. libretexts.org

For pyrimidine derivatives, which can exhibit a range of polarities, common solvents for recrystallization include alcohols like ethanol, as well as esters such as ethyl acetate (B1210297). nih.gov In cases where the compound, such as certain pyrrolopyrimidinones, demonstrates poor solubility in common solvents and is only soluble in highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), more advanced techniques are required. researchgate.net

Solvent-Antisolvent Recrystallization

For compounds soluble in DMF or DMSO, potential antisolvents include dichloromethane (B109758) (DCM), cyclohexane, dioxane, or ethyl acetate. researchgate.netnih.gov The choice of antisolvent and the rate of its addition are critical parameters for controlling crystal size and purity.

Specialized Crystallization Techniques

When standard cooling or solvent-antisolvent methods are challenging, particularly for compounds soluble only in high-boiling-point solvents like DMSO, alternative methods can be employed:

Vapor Diffusion: This technique involves placing a concentrated solution of the compound (e.g., in DMSO) in a small, open container, which is then placed inside a larger, sealed vessel containing a volatile antisolvent (e.g., diethyl ether). researchgate.net The antisolvent slowly vaporizes and diffuses into the compound's solution, gradually reducing its solubility and promoting slow crystal growth. researchgate.net

Liquid-Liquid (or Slow Solvent) Diffusion: In this method, the compound is dissolved in a dense solvent like DMSO. researchgate.net A less dense, miscible antisolvent such as dichloromethane (DCM) or methanol (B129727) (MeOH) is carefully layered on top without mixing. researchgate.netresearchgate.net Crystals form slowly at the interface between the two solvents as they diffuse into one another. researchgate.net Using narrow vessels like NMR tubes can facilitate the creation of distinct layers. researchgate.net

Slow Evaporation: A straightforward method where a dilute solution of the compound is left undisturbed, allowing the solvent to evaporate slowly. researchgate.net This increases the solute concentration to the point of supersaturation, leading to crystallization. This is most effective when the compound is stable and the solvent is sufficiently volatile at room temperature. researchgate.net

Complementary Purification Methods

In instances where recrystallization alone does not remove all impurities, particularly those with similar solubility profiles to the target compound, chromatographic techniques are often used as a complementary step.

Flash Column Chromatography: This is a common preparative technique used to separate compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. rsc.org For pyrimidine derivatives, solvent systems such as petroleum ether/ethyl acetate or hexane/ethyl acetate have been successfully used. rsc.orggoogle.com

Trituration: This involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. For instance, trituration in a mixture of hexanes and ether can be an effective purification step. google.com

Research Findings on Recrystallization of Pyrimidine Derivatives

| Technique | Solvent(s) | Antisolvent(s) | Compound Class Investigated | Key Findings & Observations | Source |

| Cooling Recrystallization | Ethanol | N/A | Thioxo-pyrimidin-4-one derivative | Effective for producing a pure white powder. | nih.gov |

| Solvent-Antisolvent | NMP, DMF | Ethanol, n-hexane, acetonitrile, ethyl acetate, dichloromethane | PYX (N-guanyl-3,5-dinitropyrazole) | Method is simple, low-cost, and scalable. Crystal morphology can be controlled by solvent system choice. | nih.gov |

| Slow Solvent Diffusion | DMF | Dichloromethane (DCM) | Pyrrolo[2,3-d]pyrimidin-2(5)-one | Successfully yielded pure crystals overnight for a compound only soluble in DMF/DMSO. | researchgate.net |

| Vapor Diffusion | DMSO | Diethyl ether | General compounds soluble in DMSO | A reliable method for obtaining high-quality single crystals from a non-volatile solvent. | researchgate.net |

Common Solvent Systems for Purification of Pyrimidine Analogs

| Purification Method | Stationary Phase | Eluent/Solvent System | Compound Class Investigated | Source |

| Flash Chromatography | Silica Gel | Petroleum ether / Ethyl acetate (50:1) | 2-(4-Iodophenyl)-4-(perfluoropropyl)-6-phenylpyrimidine | Effective for purification of a complex pyrimidine derivative. |

| Column Chromatography | Silica Gel | Hexane / Ethyl acetate (40% EtOAc) | 5-benzyloxy-2-biphenyl-2-ylmethyl-6-hydroxy-pyrimidine derivative | Used to purify a crude product into a sticky mass. |

| Trituration | N/A | Hexanes / Ether | Pyrimidine-4-carboxamide derivative | Conducted after column chromatography to yield a solid product. |

Conclusion

Computational and Theoretical Investigations of 6 4 Iodophenyl Pyrimidin 4 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and has become a vital tool in chemical research. DFT studies on pyrimidine (B1678525) derivatives and related heterocyclic systems provide a robust framework for understanding the properties of 6-(4-Iodophenyl)pyrimidin-4-ol.

Optimized Molecular Geometries and Electronic Structure

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation (the minimum energy structure). For molecules like this compound, this is often performed using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311++G(d,p). scispace.comacs.org The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Table 1: Representative Calculated Bond Lengths and Angles for a Pyrimidine Derivative Core (Note: This table presents typical data for a related pyrimidine structure to illustrate the output of DFT calculations, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C=N | ~1.34 Å |

| Bond Length | C-C (ring) | ~1.39 Å |

| Bond Length | C-O (hydroxyl) | ~1.35 Å |

| Bond Angle | N-C-N | ~116° |

| Bond Angle | C-N-C | ~124° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. d-nb.info For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the phenyl group, while the LUMO may be distributed over the pyrimidine ring, which can accept electrons. The HOMO-LUMO gap can be calculated using the energies obtained from DFT studies. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted Pyrimidine (Note: These values are illustrative for a similar class of compounds and are not specific to this compound.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.5 eV |

| ΔE (HOMO-LUMO Gap) | 5.0 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. liverpool.ac.ukcam.ac.uk The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential. liverpool.ac.uk

For this compound, the MEP map is expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group, indicating these are likely sites for electrophilic attack. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), making it a site for nucleophilic interaction. The iodine atom can present a region of positive potential on its outermost surface, known as a "sigma-hole," which is characteristic of halogen bonding donors. nih.govacs.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.dechemsrc.com It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals within the molecule, which can be quantified as second-order perturbation theory stabilization energies (E(2)). mdpi.com These energies reveal the strength of intramolecular interactions, such as hyperconjugation and resonance.

In this compound, NBO analysis would likely reveal strong intramolecular charge transfer interactions. For example, the lone pairs on the nitrogen and oxygen atoms can donate electron density into the antibonding orbitals (π*) of the pyrimidine ring, contributing to the stability of the system. mdpi.com The analysis also provides information on the hybridization of atomic orbitals and the charge distribution at a more detailed level than MEP mapping. mdpi.comuni-muenchen.de

Spectroscopic Property Prediction and Validation

Computational methods can also predict spectroscopic data, which is invaluable for validating experimental results and aiding in structure elucidation.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. d-nb.info The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. mdpi.com

The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons on the pyrimidine and phenyl rings would have distinct chemical shifts based on the electron-donating and -withdrawing effects of the substituents. The chemical shift of the hydroxyl proton can be particularly sensitive to solvent and concentration due to hydrogen bonding. Comparing the computationally predicted NMR spectrum with an experimentally obtained spectrum can confirm the structure of the synthesized compound. While specific data for the target molecule is not found in the searched literature, benchmark studies on a wide range of organic molecules have demonstrated that DFT-based predictions can achieve mean absolute errors of less than 0.2 ppm for ¹H shifts and 2.0 ppm for ¹³C shifts. d-nb.infonih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, these methods can be used to study its synthesis, such as the cyclization to form the pyrimidine ring or the nucleophilic substitution reactions it may undergo. nih.gov By modeling the potential energy surface of a reaction, researchers can identify the most plausible pathways, including the structures of all intermediates and transition states. rsc.org

A critical aspect of understanding a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. rsc.org Quantum chemical calculations, particularly using DFT, are employed to locate the geometry of the transition state and to verify it by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Once the transition state and the preceding reactants/intermediates are optimized, the activation energy (ΔEa) can be calculated. acs.org Further thermodynamic analysis allows for the computation of key activation parameters such as the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide deep insight into the kinetic feasibility of a reaction pathway. For instance, comparing the activation energies for competing pathways, such as nucleophilic attack at different positions on the pyrimidine ring, can rationalize the observed regioselectivity in a reaction. rsc.orgacs.org The activation of the aryl-iodide bond can also be studied, as these bonds can be involved in various coupling reactions. acs.org

Table 2: Hypothetical Activation Parameters for a Nucleophilic Aromatic Substitution on a Pyrimidine Ring (Note: This table contains representative, not experimental, data.)

| Reaction Step | ΔEa (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol at 298K) |

| Formation of Meisenheimer Intermediate | 22.5 | 22.0 | -15.2 | 26.5 |

| Proton Transfer to Solvent | 5.1 | 4.8 | -5.0 | 6.3 |

| Leaving Group Dissociation | 15.8 | 15.5 | 2.1 | 14.9 |

Beyond single transition states, computational methods can map entire reaction pathways. This involves calculating the energy of the system as it progresses from reactants to products, tracing the path of minimum energy. rsc.org The resulting reaction energy profile visualizes all stationary points, including local minima (reactants, intermediates, products) and maxima (transition states).

Such modeling is crucial for understanding multi-step reactions. For example, in the synthesis of pyrimidine derivatives, computational models can clarify the sequence of bond formations and the roles of catalysts or reagents. nih.gov Furthermore, the influence of the solvent on the reaction pathway can be investigated using implicit solvent models, like the Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effects of the solvent on the energies of solutes. nih.govresearchgate.net This can be critical, as the choice of solvent can stabilize or destabilize transition states, thereby altering reaction rates and outcomes. nih.gov

Transition State Analysis and Activation Parameters

Non-Linear Optical (NLO) Properties from Quantum Chemical Calculations

Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and heavy atoms can exhibit significant non-linear optical (NLO) properties. researchgate.net this compound possesses features—a π-deficient pyrimidine ring, a π-rich iodophenyl group, and potential for intramolecular charge transfer—that make it a candidate for NLO applications. Quantum chemical calculations are a primary tool for predicting and understanding these properties at the molecular level. nih.govrsc.org

The NLO response of a molecule to an applied electric field is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). researchgate.net The linear polarizability (α) relates to the induced dipole moment that is linear with the field strength, while the first hyperpolarizability (β) governs second-order NLO phenomena like second-harmonic generation. cureusjournals.com

These properties can be computed using ab initio (HF) or DFT methods with suitable basis sets that include diffuse functions (e.g., 6-311++G(d,p)) to accurately describe the behavior of electrons far from the nuclei. nih.gov The calculations provide values for the individual tensor components of α and β, from which the average polarizability (<α>) and the total first hyperpolarizability (β_tot) can be determined. mdpi.com A large β value is indicative of a strong second-order NLO response. cureusjournals.com The HOMO-LUMO energy gap is another important parameter, as a smaller gap often correlates with higher polarizability and enhanced NLO activity. mdpi.comcureusjournals.com

Table 3: Hypothetical Calculated NLO Properties of this compound (Note: This table contains representative, not experimental, data calculated in the gas phase.)

| Property | Symbol | Computational Method | Calculated Value | Units |

| Average Linear Polarizability | <α> | B3LYP/6-311++G(d,p) | 35.5 | 10⁻²⁴ esu |

| Total First Hyperpolarizability | β_tot | B3LYP/6-311++G(d,p) | 15.2 | 10⁻³⁰ esu |

| Dipole Moment | µ | B3LYP/6-311++G(d,p) | 4.8 | Debye |

| HOMO-LUMO Energy Gap | ΔE | B3LYP/6-311++G(d,p) | 4.5 | eV |

Molecular Modeling for Compound Design

Molecular modeling is a cornerstone of modern drug discovery and materials science, enabling the rational design of new compounds with optimized properties. semanticscholar.org The scaffold of this compound can serve as a starting point for designing new molecules with specific biological activities or material characteristics. nih.gov

Computational techniques such as molecular docking are used to predict how a molecule might bind to the active site of a biological target, like an enzyme or a receptor. semanticscholar.orgresearchgate.net By analyzing the predicted binding mode, including key interactions like hydrogen bonds and hydrophobic contacts, researchers can propose modifications to the parent structure to improve binding affinity and selectivity. nih.govnih.gov For instance, the iodophenyl group could be positioned to interact with specific pockets in a protein active site, and its replacement with other halogenated or functionalized aryl groups could be explored computationally to enhance this interaction. nih.gov

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity) with observed biological activity. semanticscholar.org Such models can then predict the activity of new, yet-to-be-synthesized derivatives, guiding synthetic efforts toward the most promising candidates for applications such as anticancer or antimicrobial agents. semanticscholar.orgnih.gov

Prospective Research Avenues for 6 4 Iodophenyl Pyrimidin 4 Ol

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable methods for synthesizing 6-arylpyrimidin-4-ols is an ongoing area of interest. While methods like the Biginelli approach or reactions involving 4,6-dichloropyrimidines and boronic acids are known, newer one-pot syntheses have been developed. scispace.com For instance, reacting methyl-3-oxo-3-arylpropanoates with formamide (B127407) in the presence of ammonium (B1175870) acetate (B1210297) provides a direct route to 6-arylpyrimidin-4-ols with yields between 50-70%. scispace.comresearchgate.net

Future research could focus on several promising areas to improve upon existing methods:

C-H Activation: Direct C-H arylation of the pyrimidine (B1678525) ring could offer a more atom-economical and streamlined synthesis by avoiding the need for pre-functionalized starting materials.

Sustainable Catalysis: Investigating catalysts based on earth-abundant metals could provide more cost-effective and environmentally friendly alternatives to palladium-based systems often used in cross-coupling reactions.

Flow Chemistry: The application of flow chemistry could enable the continuous, scalable, and highly controlled production of 6-(4-Iodophenyl)pyrimidin-4-ol, potentially leading to improved purity and safety profiles.

Alternative Reagents: Exploring novel reagents, such as the use of hypervalent iodine(III) for halogenation under aqueous conditions, could lead to milder and more regioselective synthetic protocols. rsc.org

Development of Advanced Derivatization Strategies

The molecular architecture of this compound provides multiple points for chemical modification, allowing for the creation of diverse compound libraries.

Iodophenyl Group: The iodine atom is a versatile functional handle for a range of transition metal-catalyzed cross-coupling reactions. This enables the introduction of various substituents to probe structure-activity relationships. Reactions of interest include:

Suzuki Coupling: To introduce new aryl or heteroaryl groups. nih.gov

Sonogashira Coupling: For the installation of alkyne moieties.

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

Heck Reaction: For the formation of carbon-carbon bonds with alkenes.

Pyrimidin-4-ol Core: The pyrimidine ring itself offers sites for derivatization. The hydroxyl group can undergo O-alkylation, and the ring nitrogens can be functionalized. nih.gov For example, N-alkylation has been achieved using reagents like 4-(4-(chloromethyl)phenyl)-1-methyl-1H-pyrazole. nih.gov

The development of regioselective derivatization strategies will be key to systematically exploring the chemical space around this scaffold.

Application as a Scaffold in Chemical Biology Probes

The unique properties of the this compound scaffold make it a promising candidate for the development of chemical biology tools.

Heavy Atom for Crystallography: The iodine atom can serve as a heavy atom to aid in solving the phase problem in X-ray crystallography, facilitating the structural determination of protein-ligand complexes.

Radiolabeling: The iodine can be substituted with a radioactive isotope, such as ¹²⁵I, to create radioligands for binding assays and imaging applications. mdpi.com

Photoaffinity Labeling: The aryl-iodide moiety can be photoactivated to generate reactive species for covalently labeling biological targets, aiding in target identification and validation. nih.gov

Bioisosteric Replacement: The pyrimidine core is a well-known pharmacophore present in many biologically active molecules, including kinase inhibitors. mdpi.comnih.gov This allows derivatives of this compound to be designed as probes for studying specific biological pathways. For instance, some pyrimidine derivatives are known to target enzymes like dihydrofolate reductase or protein kinases. nih.gov

Integration into Materials Science Research

The structural and electronic properties of this compound suggest its potential utility in the field of materials science. Halogenated heteroaromatic compounds are recognized for their applications in this area. rsc.org

Crystal Engineering: The potential for hydrogen bonding through the pyrimidinol group and halogen bonding via the iodine atom can be exploited to control the solid-state packing of molecules. This could lead to the design of novel crystalline materials with specific architectures and properties.

Organic Electronics: The extended π-system of the aryl-pyrimidine core suggests that its derivatives could be investigated as organic semiconductors or components in light-emitting diodes (OLEDs). The electronic properties can be tuned through derivatization of both the phenyl and pyrimidine rings.

Functional Polymers: The molecule could be incorporated as a monomer into polymers to create materials with tailored optical, electronic, or thermal properties.

Advanced Spectroscopic Studies for Dynamic Behavior

A thorough understanding of the dynamic behavior of this compound is essential for its rational application.

Tautomerism: The pyrimidin-4-ol moiety can exist in a tautomeric equilibrium with its corresponding pyrimidin-4-one form. acs.org This equilibrium can be influenced by the solvent, pH, and temperature. Advanced spectroscopic techniques, such as variable-temperature NMR and solid-state NMR, can be used to study this dynamic process. acs.orgnih.gov Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is another powerful tool for identifying and studying different tautomeric forms in the solid state. nih.gov

Conformational Analysis: Two-dimensional NMR techniques, like NOESY and ROESY, can provide insights into the molecule's preferred conformation in solution and its intermolecular interactions. mdpi.com

Spectroscopic Characterization: A combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy is crucial for the unambiguous characterization of the parent compound and its derivatives. mdpi.comtandfonline.com

Multi-Scale Computational Modeling and Simulations

Computational methods are invaluable for guiding experimental work and providing a deeper understanding of the molecular properties of this compound.

Quantum Chemical Calculations: Density Functional Theory (DFT) can be employed to calculate a range of properties, including:

Optimized molecular geometries.

Electronic properties such as HOMO-LUMO gaps.

Predicted NMR and IR spectra to aid in structural elucidation. mdpi.comsciforum.net

Reaction mechanisms and transition states for synthetic transformations. uochb.cz

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time. This can be used to:

Study its conformational landscape in different solvent environments.

Simulate its binding to a biological target, such as an enzyme active site, to predict binding modes and affinities. plos.org

Investigate self-assembly and interactions in the condensed phase for materials science applications.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual derivatives and calculating various molecular descriptors, QSAR models can be built to predict biological activity and guide the design of more potent or selective compounds. semanticscholar.org

These computational approaches, when used in concert with experimental validation, can significantly accelerate the research and development process for new applications based on the this compound scaffold. cambridgescholars.comnih.gov

Q & A

Q. Optimization strategies :

- Use palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance coupling efficiency .

- Control pH and temperature during cyclocondensation to minimize side products (e.g., maintain pH 7–8 with NaHCO₃) .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR to confirm regiochemistry of the iodophenyl group and pyrimidine ring substitution .

- 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₈IN₂O) and isotopic patterns from iodine .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can structural modifications enhance the biological activity of this compound derivatives?

Answer:

- Structure-Activity Relationship (SAR) strategies :

- Methodology :

Advanced: How can computational methods predict the binding interactions of this compound with biological targets?

Answer:

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Prioritize docking poses with hydrogen bonds to the pyrimidine core .

- Molecular Dynamics (MD) Simulations :

- Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

- Validation :

Advanced: How should researchers address contradictions in reported biological activities of pyrimidin-4-ol derivatives?

Answer:

- Systematic re-evaluation :

- Meta-analysis :

- Mechanistic studies :

- Conduct isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm target engagement .

Basic: What are the stability and solubility profiles of this compound under physiological conditions?

Answer:

- Solubility :

- Poor aqueous solubility (logP ~2.8); enhance via nanoparticle formulation or co-solvents (e.g., DMSO:PBS mixtures) .

- Stability :

Advanced: How can regioselectivity challenges in pyrimidin-4-ol synthesis be addressed?

Answer:

- Protecting group strategies :

- Directed ortho-metalation :

- Direct iodine substitution via lithiation of pyrimidine intermediates at -78°C .

- Characterization :

- Confirm regiochemistry using NOESY NMR to detect spatial proximity between iodine and pyrimidine protons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products